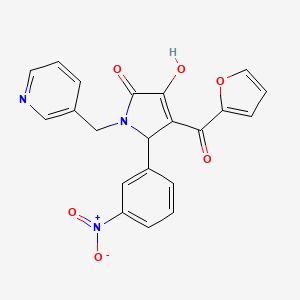

4-(Furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Description

4-(Furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a fused heterocyclic core. Its structure includes a furan-2-carbonyl group at position 4, a 3-nitrophenyl substituent at position 5, and a pyridin-3-ylmethyl moiety at position 1 (CAS: 380567-65-7) . The compound’s molecular formula is C₂₁H₁₆N₃O₆, with a molecular weight of 406.36 g/mol. Its safety profile includes hazards such as skin/eye irritation (H315, H319) and toxicity if swallowed (H302) .

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-2-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O6/c25-19(16-7-3-9-30-16)17-18(14-5-1-6-15(10-14)24(28)29)23(21(27)20(17)26)12-13-4-2-8-22-11-13/h1-11,18,26H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACRYJVXBDMEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380567-65-7 | |

| Record name | 4-(2-FUROYL)-3-HO-5-(3-NITRO-PH)-1-(3-PYRIDINYL-ME)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Furan-2-carbonyl Group: This step might involve acylation reactions using furan-2-carboxylic acid or its derivatives.

Addition of the Hydroxyl Group: This could be introduced via hydroxylation reactions.

Attachment of the 3-Nitrophenyl Group: This might involve nitration reactions followed by coupling with the pyrrole ring.

Incorporation of the Pyridin-3-ylmethyl Group: This could be achieved through alkylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: Various substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amines.

Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Structural Features

The compound features a furan ring, a pyrrole structure, and multiple functional groups including a hydroxyl group and a nitrophenyl moiety. These elements contribute to its chemical reactivity and biological activity.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. The following are notable applications:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this one exhibit cytotoxic effects on cancer cell lines.

- Antimicrobial Properties : The presence of the nitrophenyl group enhances its ability to combat bacterial infections.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules. It facilitates the construction of diverse chemical libraries, which are essential for drug discovery and development.

Material Science

Due to its unique electronic properties, the compound is being explored for applications in material science:

- Organic Electronics : Its structural characteristics may lead to novel materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

- Sensors : The compound's ability to interact with various environmental stimuli makes it a candidate for sensor technology.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of this compound. The results indicated that certain modifications increased potency against specific cancer cell lines while maintaining low toxicity levels in normal cells.

Case Study 2: Antimicrobial Activity

Research published in Pharmaceutical Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the role of the nitrophenyl group in enhancing antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 4-(Furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Substituents:

- Position 1 : Governs solubility and steric interactions.

- Position 4 : Often a carbonyl group (e.g., furan, thiophene, benzoyl derivatives), influencing electronic properties.

- Position 5 : Aromatic/heteroaromatic groups affecting bioactivity and stability.

Comparative Data Table:

Physicochemical Properties

- Solubility : Compounds with polar groups (e.g., 3-methoxypropyl in ) show improved aqueous solubility compared to aromatic substituents (e.g., 3-nitrophenyl in the target compound).

- Stability : The target compound requires storage at 2–8°C in dry conditions , similar to analogs like , suggesting sensitivity to moisture and temperature.

Biological Activity

Overview

4-(Furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antioxidant, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 405.4 g/mol. The structure features a pyrrole ring substituted with various functional groups, including a furan-2-carbonyl moiety and a nitrophenyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 405.4 g/mol |

| IUPAC Name | This compound |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro assays have reported minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM for S. aureus and 40 to 70 µM for E. coli . These results suggest that the compound could serve as a lead in the development of new antibacterial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated, revealing its ability to scavenge free radicals effectively. This activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals, thereby preventing oxidative stress in biological systems .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to cell death.

- DNA Interaction : Nitro groups can form reactive intermediates that interact with bacterial DNA, causing strand breaks and inhibiting replication.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative damage in bacterial cells .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various compounds, this compound was tested against multiple strains of S. aureus. The results indicated that the compound exhibited a notable inhibition zone diameter of up to 32 mm at specific concentrations .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound through DPPH radical scavenging assays. The results demonstrated that it effectively reduced DPPH radicals, indicating strong antioxidant capabilities comparable to established antioxidants .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to maximize yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Three-component reactions (e.g., combining pyrrol-2-one precursors with nitrophenyl and pyridinylmethyl groups under basic conditions) .

- Functional group protection/deprotection for the hydroxyl and carbonyl moieties to prevent side reactions.

- Optimization parameters :

- Temperature : 60–80°C for cyclization steps to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) for regioselective acylation of the furan ring .

Yield improvements (up to 60–70%) require real-time monitoring via TLC or HPLC to terminate reactions at optimal conversion .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error .

- X-ray crystallography : Resolves bond angles/lengths (e.g., dihedral angles between nitrophenyl and pyrrolone planes) .

- HPLC-PDA : Assesses purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Standardize assay conditions :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- Validate dose-response curves (IC₅₀ values) across multiple replicates .

- Mechanistic studies :

Q. What computational methods are suitable for predicting the reactivity of the furan and nitrophenyl groups?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular dynamics simulations :

- Models solvation effects on furan ring reactivity (e.g., polar solvents stabilize carbonyl attack) .

- Transition state analysis :

- Explains regioselectivity in substitution reactions (e.g., furan’s α-position reactivity due to conjugation) .

Q. How can researchers design experiments to study the compound’s stability under various conditions?

Methodological Answer:

- Forced degradation studies :

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C indicates solid-state stability) .

Future Research Directions

- Structure-activity relationship (SAR) : Synthesize analogs with halogenated furans or substituted pyridines to enhance bioavailability .

- In vivo pharmacokinetics : Assess oral absorption and hepatic metabolism using rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.